molecular formula C20H27NO2 B10859445 Bimethoxycaine CAS No. 47302-54-5

Bimethoxycaine

Cat. No.: B10859445
CAS No.: 47302-54-5
M. Wt: 313.4 g/mol
InChI Key: SKVZMKWCURTNKK-UHFFFAOYSA-N
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Description

Bimethoxycaine Lactate (CAS 47302-54-5) is an analgesic agent with the molecular formula C₂₀H₂₇NO₂, as listed in global pharmaceutical databases . Local anesthetics typically block sodium channels in neuronal membranes, inhibiting pain signal transmission. This compound’s lactate salt formulation likely enhances solubility and stability, a common practice for injectable analgesics .

Properties

CAS No.

47302-54-5

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine

InChI

InChI=1S/C20H27NO2/c1-15(13-17-9-5-7-11-19(17)22-3)21-16(2)14-18-10-6-8-12-20(18)23-4/h5-12,15-16,21H,13-14H2,1-4H3

InChI Key

SKVZMKWCURTNKK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC(C)CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIMETHOXYCAINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of specific aromatic compounds with alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: BIMETHOXYCAINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

BIMETHOXYCAINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BIMETHOXYCAINE involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Analogs: Analgesic and Anti-Inflammatory Agents

The following table compares Bimethoxycaine Lactate with functionally related compounds:

Compound Molecular Formula CAS Number Therapeutic Use Key Structural Features
This compound Lactate C₂₀H₂₇NO₂ 47302-54-5 Analgesic Likely ester backbone with methoxy groups
Bifepramide C₂₁H₂₈N₂O 70976-76-0 Analgesic Larger molecule; potential amide functional group
Bifeprofen C₂₂H₂₅ClN₂O₃ 108210-73-7 Anti-inflammatory Chlorine substituent; propionic acid derivative
Lidocaine C₁₄H₂₂N₂O 137-58-6 Local anesthetic Amide linkage; diethylamino terminus

Key Observations :

  • This compound vs. Bifepramide : Both are analgesics, but this compound’s smaller molecular size (C₂₀ vs. C₂₁) and methoxy groups may confer distinct pharmacokinetic properties, such as faster tissue penetration .
  • This compound vs. Lidocaine : Unlike lidocaine (an amide-type anesthetic), this compound’s ester-based structure (inferred from naming conventions) could result in shorter duration due to ester hydrolysis in plasma .

Structural Analogs: Methoxy-Substituted Compounds

Compounds with 3,4-dimethoxyphenyl moieties (e.g., 3,4-dimethoxyaniline, C₈H₁₁NO₂) share structural similarities with this compound’s likely aromatic methoxy substitutions .

Research Findings and Pharmacological Implications

Methoxy Group Impact

  • Lipophilicity: Methoxy groups in this compound may increase lipid solubility, enhancing its onset of action compared to non-methoxy analgesics like procaine .
  • Metabolic Stability : Ester-linked methoxy groups might reduce susceptibility to enzymatic degradation compared to hydroxylated analogs, though this requires validation .

Therapeutic Efficacy Gaps

  • While Bifeprofen (anti-inflammatory) and Bifepramide (analgesic) share overlapping therapeutic domains with this compound, their structural differences (e.g., chlorine substituents in Bifeprofen) suggest divergent molecular targets .

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